AZD3965

Übersicht

Beschreibung

AZD3965 ist ein selektiver und oral bioverfügbarer Inhibitor des Monocarboxylattransporters 1 (MCT1). Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Krebs, große Aufmerksamkeit erregt. Durch die Inhibition von MCT1 stört this compound den Laktattransport, der für die Stoffwechselprozesse von Tumorzellen entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben. Der allgemeine Ansatz beinhaltet organische Synthesetechniken, die üblicherweise in der pharmazeutischen Chemie eingesetzt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die behördlichen Standards für pharmazeutische Verbindungen zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zum Studium der MCT1-Inhibition und ihrer Auswirkungen auf den Zellstoffwechsel.

Biologie: Wird in der Forschung verwendet, um die Rolle des Laktattransports bei zellulären Prozessen und der Tumorbiologie zu verstehen.

Medizin: Wird als potenzielles Therapeutikum zur Behandlung von Krebserkrankungen untersucht, die stark auf Glykolyse und Laktattransport angewiesen sind. .

Wirkmechanismus

AZD3965 entfaltet seine Wirkung durch die Inhibition des Monocarboxylattransporters 1 (MCT1), eines Proteins, das für den Transport von Laktat über Zellmembranen verantwortlich ist. Durch die Blockierung von MCT1 stört this compound den Laktat-Shuttle, was zu einer Ansammlung von Laktat in Tumorzellen führt. Diese Ansammlung stört die Stoffwechselprozesse der Zellen und führt letztendlich zu einer verringerten Zellproliferation und einem erhöhten Zelltod. Die Inhibition von MCT1 beeinflusst auch das Mikromilieu des Tumors, wodurch es weniger förderlich für das Tumorwachstum und -überleben wird .

Wirkmechanismus

AZD3965 exerts its effects by inhibiting monocarboxylate transporter 1 (MCT1), a protein responsible for the transport of lactate across cell membranes. By blocking MCT1, this compound disrupts the lactate shuttle, leading to an accumulation of lactate within tumor cells. This accumulation interferes with the cells’ metabolic processes, ultimately resulting in reduced cell proliferation and increased cell death. The inhibition of MCT1 also affects the tumor microenvironment, making it less conducive to tumor growth and survival .

Biochemische Analyse

Biochemical Properties

AZD3965 functions primarily by inhibiting MCT1, a transporter responsible for the efflux of lactate from cells. This inhibition leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and inhibit cell growth. This compound also exhibits activity against MCT2 but shows selectivity over MCT3 and MCT4 . The compound interacts with various enzymes and proteins involved in glycolysis, including hexokinase and pyruvate kinase, leading to an accumulation of glycolytic intermediates .

Cellular Effects

The effects of this compound on cellular processes are profound. By inhibiting MCT1, this compound increases intracellular lactate levels, which can lead to cytostatic and cytotoxic effects on tumor cells . This compound has been shown to inhibit the growth of a range of cell lines, particularly hematological cells . Additionally, this compound influences mitochondrial metabolism by enhancing oxidative pyruvate dehydrogenase and anaplerotic pyruvate carboxylase fluxes . These changes in cellular metabolism can lead to reduced cell viability, proliferation, and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to MCT1 and inhibiting its function. This inhibition prevents the efflux of lactate from cells, leading to an accumulation of intracellular lactate . The increased lactate levels can inhibit glycolysis through feedback mechanisms, resulting in the accumulation of glycolytic intermediates . Additionally, this compound has been shown to increase the levels of TCA cycle-related metabolites and enhance mitochondrial metabolism . These molecular changes can disrupt cellular homeostasis and inhibit tumor cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Time- and concentration-dependent effects of this compound on intracellular and extracellular lactate levels have been observed, with lactate accumulation occurring within 24 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of tumor growth and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models, this compound treatment resulted in dose-dependent inhibition of tumor growth and increased intra-tumor lactate concentrations . High doses of this compound have been associated with adverse effects, including reduced blood leukocyte count and increased lung metastasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glycolysis and lactate metabolism. By inhibiting MCT1, this compound disrupts lactate transport and leads to the accumulation of glycolytic intermediates . This inhibition can activate glycolytic metabolism, increasing the levels of glucose 6-phosphate and fructose 6-phosphate, as well as the activity of enzymes such as hexokinase and pyruvate kinase . These metabolic changes can have significant effects on cellular energy production and homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Prominent reentry peaks observed after both oral and IV administration suggest potential enterohepatic circulation of this compound or a potential glucuronide conjugate . These pharmacokinetic properties influence the compound’s distribution and accumulation within tissues.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, MCT1, which is located on the plasma membrane. By inhibiting MCT1, this compound affects the transport of lactate across the plasma membrane, leading to intracellular lactate accumulation . This localization is crucial for the compound’s activity and its ability to disrupt cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZD3965 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques commonly used in pharmaceutical chemistry .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZD3965 unterliegt im Körper hauptsächlich Stoffwechselreaktionen. Diese Reaktionen umfassen:

Oxidation: Enzymatische Oxidation der Verbindung kann zur Bildung verschiedener Metaboliten führen.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Enzyme.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Enzyme, die diese Reaktionen ermöglichen. Die Bedingungen für diese Reaktionen sind in der Regel physiologisch und finden im Körper bei normaler Körpertemperatur und pH-Wert statt .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind seine Metaboliten. Diese Metaboliten sind in der Regel weniger aktiv als die Muttersubstanz, können aber dennoch zu ihrer Gesamtphamkologie beitragen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

A-Cyano-4-Hydroxyzimtsäure (CHC): Eine weitere Verbindung, die den Laktattransport hemmt, aber nicht so selektiv für MCT1 ist wie AZD3965.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner hohen Selektivität für MCT1 gegenüber anderen Monocarboxylattransportern, wie z. B. MCT2 und MCT4. Diese Selektivität macht es zu einem wertvollen Werkzeug für das Studium der spezifischen Rolle von MCT1 im Krebsstoffwechsel und für die Entwicklung gezielter Krebstherapien .

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit großem Potenzial in der Krebstherapie und der Stoffwechselforschung ist. Seine selektive Inhibition von MCT1 bietet einen einzigartigen Ansatz, um den Tumorstoffwechsel zu stören und die Wirksamkeit bestehender Behandlungen zu verbessern.

Eigenschaften

IUPAC Name |

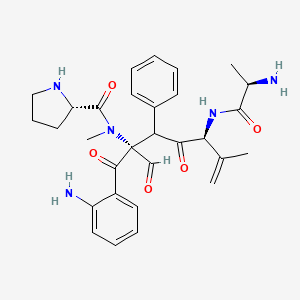

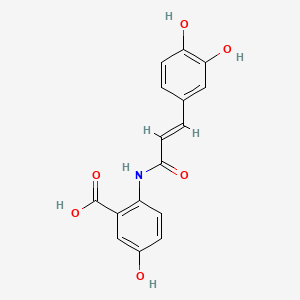

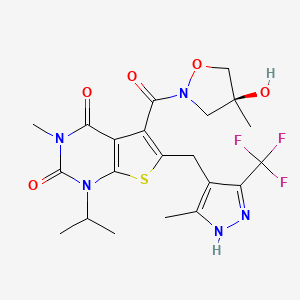

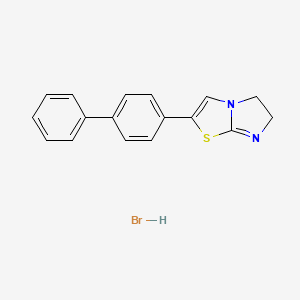

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNXOFBDXNTIFG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448671-31-5 | |

| Record name | AZD-3965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AZD3965 and how does it interact with it?

A1: this compound selectively targets MCT1 [, , ]. It binds to MCT1 and blocks the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane [, , , ].

Q2: What are the downstream consequences of MCT1 inhibition by this compound?

A2: Blocking MCT1 with this compound disrupts lactate transport, leading to intracellular lactate accumulation and a shift in cellular metabolism. This metabolic shift can:

- Inhibit glycolysis: Lactate accumulation can cause feedback inhibition of glycolysis [, , , ].

- Enhance oxidative metabolism: To compensate for reduced glycolysis, cells may increase their reliance on oxidative phosphorylation [, ].

- Induce metabolic stress: This can lead to energy depletion, reactive oxygen species (ROS) accumulation, and ultimately, cell death [, , ].

Q3: How does MCT4 expression influence the efficacy of this compound?

A3: MCT4 is another lactate transporter. Cells with high MCT4 expression can circumvent MCT1 inhibition by exporting lactate via MCT4, leading to resistance to this compound [, , , ].

Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:

- Diffuse large B-cell lymphoma (DLBCL) [, , ]

- Burkitt lymphoma [, , , ]

- Small cell lung cancer (SCLC) [, , ]

- Triple-negative breast cancer (TNBC) []

- Renal cell carcinoma (RCC) []

- Neuroblastoma []

Q5: Has this compound shown efficacy in combination with other therapies?

A5: Yes, preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with:

- Chemotherapy: Doxorubicin and bendamustine in lymphoma models []

- Immunotherapy: Anti-PD-1 therapy in solid tumor models []

- Other metabolic inhibitors: Metformin and UK5099 in lymphoma and colon carcinoma cells []

- Radiotherapy: In small cell lung cancer xenografts []

Q6: What are potential biomarkers for predicting response to this compound?

A6: Research suggests several potential biomarkers for predicting response to this compound, including:

- MCT1 expression: Tumors with high MCT1 expression may be more sensitive [, ].

- MCT4 expression: High MCT4 expression is associated with resistance [, , , ].

- Tumor hypoxia: this compound may be more effective in hypoxic tumors [, ].

- Metabolic imaging: Techniques like [18F]FDG-PET/CT and hyperpolarized 13C-magnetic resonance spectroscopy (MRS) can monitor metabolic changes and potentially predict response [, , ].

Q7: What is the current clinical trial status of this compound?

A7: this compound has been evaluated in Phase I/II clinical trials for patients with various advanced cancers, including DLBCL and Burkitt lymphoma [, ].

Q8: What are the known side effects of this compound?

A8: The most common side effects observed in clinical trials were generally mild and included fatigue, gastrointestinal disturbances, and reversible ocular changes detected by electroretinogram [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)